[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound that belongs to the class of phospholipids. Phospholipids are essential components of cell membranes and play a crucial role in various biological processes. This compound is characterized by its unique structure, which includes multiple unsaturated fatty acid chains and a phosphate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with fatty acids followed by the introduction of a phosphate group. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid and temperatures ranging from 60°C to 100°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous reactors. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The unsaturated fatty acid chains can be oxidized to form peroxides and other oxidation products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phosphate group can participate in substitution reactions to form different phospholipid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a metal catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve moderate temperatures and pressures.
Major Products Formed
The major products formed from these reactions include oxidized phospholipids, reduced phospholipids, and substituted phospholipid derivatives, each with distinct biological and chemical properties.
Scientific Research Applications
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of phospholipids in various chemical environments.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential therapeutic effects in treating diseases related to cell membrane dysfunction.
Industry: Utilized in the formulation of pharmaceuticals, cosmetics, and food products.
Mechanism of Action
The mechanism by which [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate exerts its effects involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The compound interacts with various molecular targets, including membrane proteins and signaling pathways, to modulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Phosphatidylcholine: A common phospholipid with a similar structure but different fatty acid composition.
Phosphatidylethanolamine: Another phospholipid with an ethanolamine head group instead of the trimethylazaniumyl group.
Phosphatidylserine: Contains a serine head group and is involved in cell signaling.
Uniqueness
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of unsaturated fatty acid chains and the trimethylazaniumyl head group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C48H82NO8P |
---|---|
Molecular Weight |
832.1 g/mol |
IUPAC Name |
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H82NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20-22,24-26,29,31,35,37,46H,6-7,9,11-13,15,17-19,23,27-28,30,32-34,36,38-45H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,26-21-,31-29-,37-35-/t46-/m1/s1 |
InChI Key |
FPEVDFOXMCHLKL-KFDYCXSYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.